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Compound of Interest

Compound Name:
2-Amino-2-(3-

methoxyphenyl)acetic acid

Cat. No.: B112952 Get Quote

An In-Depth Technical Guide to 2-Amino-2-(3-
methoxyphenyl)acetic acid
This technical guide provides a comprehensive overview of 2-Amino-2-(3-
methoxyphenyl)acetic acid, a non-proteinogenic amino acid. The information is tailored for

researchers, scientists, and professionals in drug development, focusing on its chemical

identity, physicochemical properties, and potential synthetic applications. Due to the limited

availability of direct experimental data for this specific compound, this guide also references

methodologies for closely related isomers to provide a practical framework for its synthesis and

use.

Chemical Identity and Physicochemical Properties
2-Amino-2-(3-methoxyphenyl)acetic acid is a derivative of glycine featuring a methoxy-

substituted phenyl ring at the alpha-carbon. This substitution imparts specific steric and

electronic characteristics that make it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Data for 2-Amino-2-(3-methoxyphenyl)acetic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b112952?utm_src=pdf-interest
https://www.benchchem.com/product/b112952?utm_src=pdf-body
https://www.benchchem.com/product/b112952?utm_src=pdf-body
https://www.benchchem.com/product/b112952?utm_src=pdf-body
https://www.benchchem.com/product/b112952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 7314-43-4 [1]

Molecular Formula C9H11NO3 [1]

Molecular Weight 181.19 g/mol [1]

IUPAC Name
2-amino-2-(3-

methoxyphenyl)acetic acid
[1]

Canonical SMILES
COC1=CC=CC(=C1)C(C(=O)

O)N
[1]

InChI Key
UMKVNPOZWRHJPM-

UHFFFAOYSA-N
[1]

Computed XLogP3 -1.7 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 3 [1]

Appearance
White to off-white solid

(predicted)

Solubility

Predicted to have limited

solubility in water and higher

solubility in polar organic

solvents.

[2]

Note: Some properties, such as melting point, boiling point, and pKa, are not readily available

in the scientific literature for this specific isomer.

Molecular Structure
The molecular structure of 2-Amino-2-(3-methoxyphenyl)acetic acid is defined by a central

alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-

methoxyphenyl group. The structure can be represented by the SMILES string:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/265441
https://pubchem.ncbi.nlm.nih.gov/compound/265441
https://pubchem.ncbi.nlm.nih.gov/compound/265441
https://pubchem.ncbi.nlm.nih.gov/compound/265441
https://pubchem.ncbi.nlm.nih.gov/compound/265441
https://pubchem.ncbi.nlm.nih.gov/compound/265441
https://pubchem.ncbi.nlm.nih.gov/compound/265441
https://pubchem.ncbi.nlm.nih.gov/compound/265441
https://pubchem.ncbi.nlm.nih.gov/compound/265441
https://pubchem.ncbi.nlm.nih.gov/compound/265441
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Physicochemical_Properties_of_2_amino_2_2_methoxyphenyl_acetic_acid.pdf
https://www.benchchem.com/product/b112952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


COC1=CC=CC(=C1)C(C(=O)O)N.[1] Three-dimensional conformers and 2D structural images

are available in chemical databases such as PubChem (CID 265441).[1]

Experimental Protocols
While specific, validated experimental protocols for the meta-isomer are not widely published,

established methods for the synthesis of the closely related ortho-isomer, 2-amino-2-(2-

methoxyphenyl)acetic acid, can serve as a strong starting point. The following protocols are

adapted from these methodologies.

The Strecker synthesis is a robust three-component reaction for preparing α-amino acids. It

involves the reaction of an aldehyde with an amine and a cyanide source to form an α-

aminonitrile, which is then hydrolyzed to the desired amino acid.

Materials:

3-methoxybenzaldehyde

Ammonium chloride (NH₄Cl)

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

Methanol (MeOH) and Water

Concentrated Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH) for neutralization

Diethyl ether or other suitable organic solvent for extraction

Standard laboratory glassware

Procedure:

Formation of α-aminonitrile:

In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1 eq) and ammonium

chloride (1.5 eq) in a mixture of methanol and water.
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Cool the solution to 0-5 °C using an ice bath.

Add sodium cyanide (1.2 eq) portion-wise while stirring vigorously, maintaining the low

temperature.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding cold water and extract the product with

diethyl ether.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude 2-amino-2-(3-methoxyphenyl)acetonitrile.

Hydrolysis to Amino Acid:

To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid.

Heat the mixture to reflux for 4-6 hours until hydrolysis is complete (monitor by TLC).

Cool the reaction mixture to room temperature.

Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the amino

acid.

Collect the solid product by filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent (e.g., water/ethanol) for purification.
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Start: 3-methoxybenzaldehyde,
NH4Cl, NaCN

Step 1: α-aminonitrile Formation
(0°C to RT, 12-24h)

Reaction

Step 2: Acid Hydrolysis
(Reflux, 4-6h)

Add conc. HCl

Step 3: Neutralization
(NaOH)

Cool

Step 4: Filtration &
Recrystallization

Precipitation

Product: 2-Amino-2-(3-methoxyphenyl)acetic acid

Click to download full resolution via product page

Caption: Experimental workflow for the Strecker synthesis.

The incorporation of non-natural amino acids like 2-Amino-2-(3-methoxyphenyl)acetic acid
into peptide chains is a key strategy in drug discovery. The following Fmoc-based SPPS

protocol is adapted for sterically hindered amino acids.

Materials:
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Fmoc-protected 2-Amino-2-(3-methoxyphenyl)acetic acid

Rink Amide or other suitable resin

N,N-Dimethylformamide (DMF)

Piperidine solution in DMF (20%)

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

SPPS reaction vessel

Procedure:

Resin Preparation: Swell the resin in DMF for at least 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc

protecting group from the N-terminus of the growing peptide chain.

Amino Acid Activation: In a separate vial, pre-activate Fmoc-2-Amino-2-(3-
methoxyphenyl)acetic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction

to proceed for 2-4 hours. Due to potential steric hindrance from the methoxyphenyl group, a

longer coupling time and a potent coupling reagent like HATU are recommended.

Washing: After coupling, thoroughly wash the resin with DMF.

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage

cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
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Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-

phase high-performance liquid chromatography (RP-HPLC).

SPPS Cycle for One Amino Acid

1. Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF)

2. Coupling
(Activated aa, HATU, DIPEA)

Wash (DMF)

Next cycle

Cleavage & Purification

Final cycle

Start: Resin-Bound Peptide

Click to download full resolution via product page

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

Applications in Drug Development
While direct applications of 2-Amino-2-(3-methoxyphenyl)acetic acid are not extensively

documented, its structure is analogous to other non-canonical amino acids used to enhance
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the properties of therapeutic molecules.

Proteolysis Targeting Chimeras (PROTACs): The related ortho-isomer is used as a

component in the linkers of PROTACs.[3] The methoxyphenyl group can modulate

physicochemical properties like solubility and cell permeability, which are critical for the

efficacy of these heterobifunctional molecules.[3] The meta-isomer could similarly be

explored as a linker component to fine-tune the length, rigidity, and vectoral properties

necessary for forming a productive ternary complex between a target protein and an E3

ligase.

Antimicrobial Peptides (AMPs): Incorporation of non-natural amino acids can enhance the

proteolytic stability and modulate the hydrophobicity of AMPs.[4] The steric bulk of the

methoxyphenyl group in 2-Amino-2-(3-methoxyphenyl)acetic acid could protect the

peptide backbone from enzymatic degradation, potentially increasing its in-vivo half-life.

Peptide Mimetics and Constrained Peptides: As a sterically hindered amino acid, its

incorporation can introduce conformational constraints into a peptide backbone. This is a

common strategy to lock a peptide into a bioactive conformation, improving its binding affinity

and selectivity for a specific biological target.

Warhead
(Binds to Target Protein)

Linker

E3 Ligase Ligand

2-Amino-2-(3-methoxyphenyl)
-acetic acid

Incorporated into

Click to download full resolution via product page

Caption: Role as a building block in a PROTAC linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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